![molecular formula C13H14FN3S B6438831 N-[(2-fluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine CAS No. 2548975-81-9](/img/structure/B6438831.png)

N-[(2-fluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

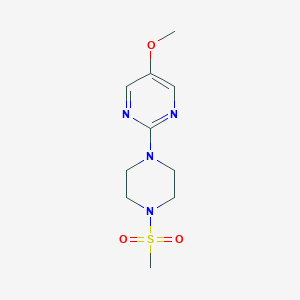

This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This particular compound has various substituents on the pyrimidine ring, including a fluorophenyl group, a methyl group, and a methylsulfanyl group .

Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrimidine ring, with the various substituents attached at the appropriate positions. The presence of the fluorine atom, a highly electronegative element, could significantly influence the compound’s chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could make the compound relatively stable and possibly bioactive .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of N-[(2-fluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine, focusing on six unique applications:

Anticancer Activity

N-[(2-fluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine has shown potential as an anticancer agent. Pyrimidine derivatives are known for their ability to inhibit various cancer cell lines by interfering with DNA synthesis and repair mechanisms. This compound, due to its structural similarity to other pyrimidine-based drugs, may exhibit similar properties, making it a candidate for further research in cancer treatment .

Antimicrobial Properties

This compound has potential antimicrobial properties. Pyrimidine derivatives have been studied for their effectiveness against a range of bacterial and fungal pathogens. The presence of the fluorophenyl and methylsulfanyl groups may enhance the compound’s ability to disrupt microbial cell walls or inhibit essential enzymes, making it a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Research into pyrimidine derivatives has also highlighted their anti-inflammatory effects. N-[(2-fluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine could potentially inhibit the production of pro-inflammatory cytokines or block inflammatory pathways, providing relief in conditions such as arthritis or other inflammatory diseases .

Antiviral Activity

The compound may possess antiviral properties, particularly against RNA and DNA viruses. Pyrimidine derivatives have been explored for their ability to inhibit viral replication by targeting viral enzymes or interfering with viral RNA synthesis. This makes N-[(2-fluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine a candidate for antiviral drug development .

Neuroprotective Effects

Pyrimidine derivatives have been investigated for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound may help in protecting neurons from oxidative stress and apoptosis, thereby preserving cognitive function .

Cardiovascular Benefits

This compound might offer cardiovascular benefits by acting as a calcium channel blocker or through other mechanisms that promote vascular relaxation. Pyrimidine derivatives have been studied for their potential to lower blood pressure and improve heart health, making this compound a potential candidate for cardiovascular drug research .

Antidiabetic Potential

N-[(2-fluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine could be explored for its antidiabetic potential. Pyrimidine derivatives have shown promise in modulating glucose metabolism and improving insulin sensitivity, which could be beneficial in managing diabetes .

Antioxidant Activity

The compound may exhibit antioxidant properties, helping to neutralize free radicals and reduce oxidative stress. This can be particularly useful in preventing cellular damage and aging, as well as in the treatment of diseases where oxidative stress plays a key role .

These applications highlight the diverse potential of N-[(2-fluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine in various fields of scientific research. Each application warrants further investigation to fully understand the compound’s efficacy and safety profiles.

If you have any specific area you’d like to delve deeper into, feel free to let me know!

作用機序

Target of Action

Pyrimidines, a class of compounds to which this molecule belongs, are known to have a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Mode of Action

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .

Biochemical Pathways

As a pyrimidine derivative, it may influence several biochemical pathways related to inflammation and other biological processes .

Pharmacokinetics

The compound’s logp value, a measure of its lipophilicity, is 4086 , which suggests that it may have good membrane permeability and could potentially be well absorbed in the body.

Result of Action

As a pyrimidine derivative, it may exhibit a range of pharmacological effects including anti-inflammatory activity .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[(2-fluorophenyl)methyl]-6-methyl-2-methylsulfanylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3S/c1-9-7-12(17-13(16-9)18-2)15-8-10-5-3-4-6-11(10)14/h3-7H,8H2,1-2H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZJNQDOKKKCFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SC)NCC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-fluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[(3-bromophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B6438749.png)

![5-methoxy-2-({1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B6438751.png)

![1-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole](/img/structure/B6438756.png)

![4-methyl-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6438764.png)

![4-methyl-1-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6438782.png)

![4-methyl-1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B6438783.png)

![1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane](/img/structure/B6438797.png)

![1-(cyclopropanesulfonyl)-4-[(pyridin-2-yl)methyl]-1,4-diazepane](/img/structure/B6438803.png)

![4-methyl-1-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6438815.png)

![1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B6438818.png)

![1-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-imidazole](/img/structure/B6438833.png)

![1-[(1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole](/img/structure/B6438845.png)

![1-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole](/img/structure/B6438854.png)